Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate is a complex organic compound with a molecular formula of C27H22FN3O5 and a molecular weight of 487.49 g/mol . This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a naphthyridine ring, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Action Environment
The action of ethyl 4-({[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Preparation Methods
The synthesis of Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate involves multiple steps. One common synthetic route includes the condensation of ethyl 4-fluorobenzoylacetate with benzofurazan oxide, which yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide . This intermediate is then subjected to further reactions to introduce the naphthyridine and benzoate groups under controlled conditions. Industrial production methods often involve similar multi-step synthesis processes, optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Condensation: The compound can undergo condensation reactions with diamines, leading to the formation of benzimidazoles and perimidines.
Scientific Research Applications
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-fluorobenzoylacetate: This compound shares the fluorobenzoyl group and is used in similar synthetic applications.
Ethyl 2-[(4-fluorobenzoyl)amino]benzoate: Another related compound with similar structural features and applications.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: This compound has a similar benzoate structure but differs in its substituents, leading to different chemical properties.
Ethyl 4-{2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamido}benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5/c1-3-36-27(35)18-7-11-20(12-8-18)30-23(32)15-31-14-22(24(33)17-5-9-19(28)10-6-17)25(34)21-13-4-16(2)29-26(21)31/h4-14H,3,15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZTYMFUISAMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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